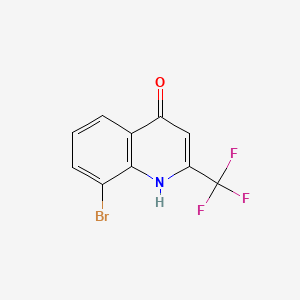

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

CAS No.: 587885-87-8

Cat. No.: VC13247510

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 587885-87-8 |

|---|---|

| Molecular Formula | C10H5BrF3NO |

| Molecular Weight | 292.05 g/mol |

| IUPAC Name | 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) |

| Standard InChI Key | WVDMDQACCBVSTK-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. Its molecular formula is C₁₀H₅BrF₃NO, with a molecular weight of 292.05 g/mol. The substitution pattern includes:

-

Bromine at position 8: Enhances electrophilic reactivity and potential halogen bonding in biological systems.

-

Hydroxyl group at position 4: Introduces hydrogen-bonding capability and polarity.

-

Trifluoromethyl group at position 2: Contributes to lipophilicity and metabolic stability .

Table 1: Key Physicochemical Properties of Analogous Quinoline Derivatives

The hydroxyl group in 8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline is expected to increase aqueous solubility compared to its phenoxy analog, though precise measurements require experimental validation.

Synthetic Routes and Optimization

Bromination Strategies

| Step | Reagents | Yield (%) |

|---|---|---|

| Bromination | CuBr₂, TBAB, H₂O | 90 |

| Trifluoromethylation | TFAA, AlCl₃ | 75–85 |

| Deprotection | HBr, AcOH | 95 |

Physicochemical and Spectroscopic Characterization

Spectral Data

-

¹H NMR: Expected signals include a singlet for the -CF₃ group (δ 120–125 ppm) and a downfield-shifted hydroxyl proton (δ 9–10 ppm).

-

IR Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-Br (500–600 cm⁻¹).

-

Mass Spectrometry: Molecular ion peak at m/z 292.05 (C₁₀H₅BrF₃NO⁺) .

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<0.1 mg/mL).

-

Stability: Susceptible to photodegradation; storage recommendations include amber vials at -20°C under inert atmosphere.

Challenges and Future Directions

-

Regioselectivity: Competing bromination at positions 5 and 7 necessitates directing groups.

-

Scale-Up: Batch reactor optimization for multi-step synthesis to improve throughput.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume